molecular formula C9H14N4 B13582284 4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile

4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile

Cat. No.: B13582284
M. Wt: 178.23 g/mol
InChI Key: QLZVDGJJUDSGSM-UHFFFAOYSA-N
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Description

4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a nitrile group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile typically involves the reaction of 4-amino-1H-pyrazole with 2,2-dimethylbutanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with the nitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

4-(4-aminopyrazol-1-yl)-2,2-dimethylbutanenitrile

InChI

InChI=1S/C9H14N4/c1-9(2,7-10)3-4-13-6-8(11)5-12-13/h5-6H,3-4,11H2,1-2H3

InChI Key

QLZVDGJJUDSGSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=C(C=N1)N)C#N

Origin of Product

United States

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